Product packaging for 3-Cyclohexylprop-2-yn-1-ol(Cat. No.:CAS No. 42134-54-3)

3-Cyclohexylprop-2-yn-1-ol

Cat. No.: B3052519
CAS No.: 42134-54-3
M. Wt: 138.21 g/mol
InChI Key: FDBDQHOXWIOIHI-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-yn-1-ol (CAS 42134-54-3) is a valuable propargylic alcohol derivative with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, with its structure featuring both a reactive terminal alkyne and a hydroxyl group, which allows for diverse chemical transformations. It has been utilized as a key intermediate in synthetic methodologies, as evidenced by its application in peer-reviewed literature for the development of novel catalytic processes . Researchers value this compound for its potential in constructing more complex molecular architectures. The compound has a measured density of approximately 0.98 g/cm³ and a boiling point of 244.8°C at 760 mmHg . Please handle with care; this product is intended for Research Use Only and is not approved for human therapeutic, diagnostic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B3052519 3-Cyclohexylprop-2-yn-1-ol CAS No. 42134-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBDQHOXWIOIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311691
Record name 3-cyclohexyl-2-propyn-1-ol
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Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42134-54-3
Record name NSC244895
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Record name 3-cyclohexyl-2-propyn-1-ol
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Record name 3-cyclohexylprop-2-yn-1-ol
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Advanced Synthetic Methodologies for 3 Cyclohexylprop 2 Yn 1 Ol and Analogous Propargylic Systems

Refinements in Classical Synthetic Approaches

Classical methods for the synthesis of propargylic alcohols often involve the reaction of a metal acetylide with an aldehyde or ketone. While effective, these methods can require cryogenic temperatures and pyrophoric reagents. Recent refinements have aimed to mitigate these challenges.

Controlled Alkyne Metallation and Electrophilic Quenching

The controlled metallation of terminal alkynes, such as cyclohexylacetylene, is a critical step in the synthesis of compounds like 3-cyclohexylprop-2-yn-1-ol. This process typically involves the use of strong bases, such as organolithium reagents, to deprotonate the alkyne, forming a highly nucleophilic acetylide. This intermediate can then be quenched with an electrophile, such as formaldehyde (B43269), to yield the desired propargylic alcohol.

Application of Formaldehyde and Paraformaldehyde in C1 Unit Introduction

Formaldehyde is a key one-carbon (C1) electrophile for the synthesis of primary propargylic alcohols. rsc.org However, its gaseous nature and tendency to polymerize can make it challenging to handle in the laboratory. researchgate.net Paraformaldehyde, a solid polymer of formaldehyde, offers a more convenient and safer alternative. researchgate.netrsc.orgnih.gov

Depolymerization of paraformaldehyde can be achieved by heating or by using a catalyst, releasing monomeric formaldehyde in situ for reaction with the metal acetylide. researchgate.netnih.govgoogle.com This approach avoids the need to handle gaseous formaldehyde directly and allows for more controlled reaction conditions. researchgate.net Studies have shown that the choice of solvent and catalyst for the depolymerization of paraformaldehyde can influence the yield and purity of the resulting propargylic alcohol. google.com For example, a copper(I) iodide catalyst has been shown to be highly efficient for this transformation, providing good to excellent yields under mild conditions. rsc.org

Catalytic Approaches for Propargylic Alcohol Synthesis

Catalytic methods offer several advantages over classical stoichiometric approaches, including milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis.

Copper-Catalyzed Preparations from Terminal Alkynes

Copper catalysis has emerged as a powerful tool for the synthesis of propargylic alcohols. rsc.org Copper acetylides, which can be generated in situ from terminal alkynes and a copper catalyst, are effective nucleophiles for the addition to aldehydes and ketones. researchgate.net A variety of copper(I) salts, such as CuI, can be used as catalysts, often in the presence of a base. rsc.org

These reactions can be carried out under relatively mild conditions and tolerate a wide range of functional groups. The use of a copper catalyst avoids the need for cryogenic temperatures and pyrophoric organolithium reagents, making the synthesis more practical and scalable. rsc.orgresearchgate.net

Innovative C1 Unit Reagents (e.g., Rongalite-Mediated Synthesis)

Recent research has explored the use of alternative C1 unit reagents to replace formaldehyde and its polymers. Rongalite (sodium hydroxymethanesulfinate) has been identified as a promising candidate. rsc.orgresearchgate.net This inexpensive and readily available industrial chemical can serve as a source of a hydroxymethyl group in the synthesis of primary propargylic alcohols from terminal alkynes. rsc.orgresearchgate.net

The Rongalite-mediated synthesis offers several advantages, including mild reaction conditions and the avoidance of strong bases and low temperatures. rsc.org Mechanistic studies suggest that the reaction may proceed through a direct nucleophilic attack of the terminal alkyne on the carbon atom of Rongalite, rather than through a formaldehyde intermediate. rsc.orgresearchgate.net

Enantioselective Biocatalytic Platforms for Chiral Propargylic Alcohols

The development of enantioselective methods for the synthesis of chiral propargylic alcohols is of significant interest, as these compounds are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net Biocatalysis has emerged as a powerful approach for achieving high enantioselectivity in these transformations. nih.govresearchgate.net

Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the enantioselective reduction of propargylic ketones to produce chiral propargylic alcohols with high enantiomeric excess. nih.govacs.org By using either (R)-selective or (S)-selective ADHs, it is possible to synthesize both enantiomers of a desired propargylic alcohol. nih.govresearchgate.net Furthermore, enzymatic cascades have been developed that combine an oxidation step to convert a racemic propargylic alcohol to the corresponding ketone, followed by an enantioselective reduction to yield a single enantiomer of the alcohol in high yield and enantiopurity. nih.govresearchgate.net

Table of Research Findings on Propargylic Alcohol Synthesis

scienceMethodologybiotechCatalyst/ReagentdescriptionKey FindingslinkReference
Copper-Catalyzed SynthesisCuI / ParaformaldehydeAn efficient and practical method for synthesizing primary propargylic alcohols from terminal alkynes with good to excellent yields under mild conditions. rsc.org
Rongalite-Mediated SynthesisRongaliteAn efficient, leaving group-activated methylene (B1212753) alcohol strategy that avoids low-temperature conditions and inconvenient lithium reagents. rsc.org
Enantioselective BiocatalysisAlcohol Dehydrogenases (ADHs)A straightforward enzymatic cascade to synthesize enantiomerically pure propargylic alcohols from racemic starting materials with yields of 70–99%. nih.govresearchgate.net

Green Chemistry Principles in Propargylic Alcohol Synthesis

The synthesis of propargylic alcohols, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. These principles are pivotal in developing sustainable chemical processes. Key areas of focus include designing atom-economic reactions that maximize the incorporation of starting materials into the final product, employing catalysts that can be easily recovered and reused, and minimizing or eliminating the use of hazardous organic solvents.

Atom-Economic Methodologies and Reaction Design

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net High atom economy is crucial for minimizing waste and creating more sustainable synthetic routes. In the context of propargylic alcohol synthesis, several methodologies have been developed to enhance atom efficiency.

One prominent atom-economical approach is the direct addition of terminal alkynes to aldehydes. organic-chemistry.org This method forms the carbon-carbon bond and the stereocenter of the propargylic alcohol in a single step, theoretically achieving 100% atom economy as all atoms from the reactants are incorporated into the product. organic-chemistry.org For the synthesis of this compound, this would involve the direct reaction of cyclohexylacetylene with formaldehyde.

Another highly atom-economic strategy involves the redox isomerization of propargylic alcohols. acs.orgnih.govjk-sci.com Ruthenium-catalyzed redox isomerization, for instance, can convert propargylic alcohols into α,β-unsaturated carbonyl compounds, a transformation that avoids the need for separate, stoichiometric oxidation steps. nih.govjk-sci.com While this applies to the transformation of propargylic alcohols rather than their synthesis, it showcases an atom-economic pathway for derivatives. nih.govjk-sci.com Furthermore, reactions that generate water as the only byproduct are considered highly atom-economical. acs.org

Key research findings in atom-economic synthesis relevant to propargylic systems are summarized below:

Reaction TypeCatalyst/ReagentsKey Features
Alkynylation of AldehydesZn(OTf)2 / (+)-N-methylephedrineDirect C-C bond formation; high enantioselectivity; tolerates air and moisture. organic-chemistry.orgorganic-chemistry.org
Redox IsomerizationRuthenium complexesConverts propargylic alcohols to enals and enones with high atom efficiency. acs.orgnih.gov
Alkynylation/CyclizationCu(OTf)2Selective synthesis of 1,4-diynes with water as the only byproduct. acs.org

These methodologies exemplify the shift towards more efficient and environmentally benign synthetic designs in organic chemistry.

Utilization of Recyclable Catalytic Systems

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces costs, minimizes waste, and often allows for milder reaction conditions. For the synthesis of propargylic alcohols and their derivatives, both heterogeneous and recoverable homogeneous catalysts have been explored.

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture, typically through simple filtration. Examples of recyclable catalysts used in reactions involving propargylic alcohols include:

Zinc Oxide (ZnO): A commercially available and inexpensive catalyst, ZnO has been shown to effectively promote the addition of terminal alkynes to aldehydes under solvent-free conditions. The catalyst can be recovered and reused multiple times without a significant loss in activity. scispace.com

Acid-treated K10 Montmorillonite (B579905) (H-K10 mont): This solid acid catalyst has demonstrated high activity in the nucleophilic substitution of propargylic alcohols. core.ac.ukrsc.org It is reusable, environmentally benign, and operates efficiently under solvent-free conditions. core.ac.ukrsc.org

Gold Catalysts in Ionic Liquids: Gold catalysts have been used for the propargylic substitution of propargylic alcohols. When the reaction is conducted in an ionic liquid, the catalyst can be recycled at least three times. nih.gov

Cu(I)-Anchored Covalent-Organic Polymers: These systems have been used for the catalytic cyclization of propargylic alcohol with CO2, demonstrating good recyclability. researchgate.net

The table below highlights the performance of some recyclable catalysts in propargylic alcohol synthesis and related transformations.

Catalyst SystemReaction TypeRecyclabilityReference
Zinc Oxide (ZnO)Alkynylation of aldehydesReusable for several cycles with minimal loss of activity. scispace.com
H-K10 MontmorilloniteNucleophilic substitutionReusable for at least seven times without appreciable loss in efficiency. core.ac.uk
Gold catalyst in [EMIM][NTf2]Propargylic substitution/cycloisomerizationRecyclable at least three times. nih.gov
SNW‐1@NH2 COPCyclization with CO2Demonstrates good reusability in catalytic cycles. researchgate.net

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. scispace.com Performing reactions in solvent-free conditions or in environmentally benign solvents like water offers significant advantages, including reduced pollution, lower costs, and simplified purification procedures.

Solvent-Free Reactions: Several catalytic systems for the synthesis of propargylic alcohols are effective under solvent-free conditions. For example, the ZnO-catalyzed addition of terminal alkynes to aldehydes proceeds efficiently without any solvent, providing a clean and straightforward route to propargylic alcohols. scispace.com Similarly, the use of H-K10 montmorillonite as a solid acid catalyst enables the nucleophilic substitution of propargylic alcohols under solvent-free conditions, offering a green and rapid protocol. core.ac.ukrsc.org These methods are attractive for industrial applications as they reduce solvent waste and energy consumption associated with solvent removal.

Aqueous Medium Reactions: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to the poor solubility of nonpolar reactants, specialized catalytic systems have been developed to overcome this. For instance, certain Rh(III)-catalyzed reactions and transformations involving digold hydroxide (B78521) complexes show high activity in water-inclusive organic transformations. researchgate.net Palladium-catalyzed reactions of tertiary propargyl alcohols have also been successfully carried out in water as the sole reaction medium, demonstrating the feasibility of complex organic transformations in aqueous environments. rawdatalibrary.net

The development of these solvent-free and aqueous methodologies is critical for advancing the synthesis of this compound and related compounds in a more sustainable and environmentally responsible manner.

Explorations in Reactivity and Transformative Chemistry of 3 Cyclohexylprop 2 Yn 1 Ol

Hydrofunctionalization Reactions of the Alkyne Moiety

The carbon-carbon triple bond in 3-Cyclohexylprop-2-yn-1-ol is susceptible to a variety of addition reactions, collectively known as hydrofunctionalization. These reactions involve the addition of a hydrogen atom and a functional group across the alkyne, leading to the formation of functionalized alkenes and carbonyl compounds.

Regioselective and Stereoselective Hydroadditions

The regioselectivity and stereoselectivity of hydroaddition reactions to the unsymmetrical alkyne of this compound are of paramount importance in synthetic chemistry, as they dictate the structure of the final product. Various catalytic systems have been developed to control the outcome of these transformations.

Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective in catalyzing the hydration of alkynes to produce carbonyl compounds. mdpi.comucl.ac.uk In the case of terminal alkynes like this compound, this reaction typically exhibits Markovnikov regioselectivity, yielding a methyl ketone upon tautomerization of the intermediate enol. mdpi.com The general mechanism involves the π-activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by water. ucl.ac.uk Subsequent protodeauration regenerates the catalyst and forms an enol, which rapidly isomerizes to the more stable ketone. ucl.ac.uk

The regioselectivity of gold-catalyzed hydration can be influenced by the ligand on the gold center and the reaction conditions. rsc.org While the typical outcome for terminal alkynes is the formation of a methyl ketone, the presence of directing groups or specific ligands can sometimes alter this selectivity. mdpi.comrsc.org

Table 1: Representative Gold-Catalyzed Hydration of Propargyl Alcohols
Propargyl Alcohol SubstrateGold CatalystSolventProductYield (%)
1-Phenylprop-2-yn-1-olNaAuCl₄·2H₂OCH₃CN/H₂O1-Phenylpropane-1,2-dione94
Generic Terminal Propargyl AcetatePh₃PAuCl/AgSbF₆Dioxane/H₂Oα-Acyloxy Methyl KetoneHigh
This table presents examples of gold-catalyzed hydration of propargyl alcohols, illustrating the formation of carbonyl compounds. While not specific to this compound, these examples demonstrate the general reactivity pattern.

Copper-catalyzed hydrofunctionalization reactions of alkynes offer a powerful tool for the synthesis of a variety of organic molecules. While specific studies on the copper-catalyzed hydrooxygenation of this compound are not prevalent in the searched literature, the general reactivity of propargyl alcohols in the presence of copper catalysts and an oxygen source can be discussed. These reactions can lead to the formation of α-hydroxy ketones or other oxygenated products.

Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product, is a significant challenge in catalysis. nih.gov Cooperative catalysis involving copper complexes and other catalysts, such as N-heterocyclic carbenes (NHCs), has been shown to enable stereodivergent propargylic alkylation of enals, providing access to all four possible stereoisomers with high enantioselectivity and diastereoselectivity. nih.gov This approach relies on the independent control of each new stereocenter by the respective chiral catalysts. nih.gov While not a direct hydrooxygenation, this highlights the potential of copper catalysis in controlling stereochemistry in reactions involving propargylic systems.

A green and efficient method for the synthesis of α-hydroxy ketones is the carbon dioxide-promoted hydration of propargylic alcohols. nih.govrsc.org This reaction is often catalyzed by silver salts, such as silver acetate, and proceeds through a tandem process of CO2 incorporation into the propargylic alcohol to form a cyclic carbonate, followed by hydrolysis. rsc.orgelsevierpure.comacs.orgnih.gov This methodology avoids the use of toxic heavy metals like mercury and harsh acidic conditions. nih.gov

The reaction is applicable to a wide range of propargylic alcohols, including those with terminal and internal triple bonds. elsevierpure.com The resulting α-hydroxy ketones are valuable building blocks in organic synthesis.

Table 2: Silver-Catalyzed CO₂-Promoted Hydration of Propargylic Alcohols
Propargyl Alcohol SubstrateCatalyst SystemConditionsProductYield (%)
Various Terminal Propargylic AlcoholsAgOAc/DBUCO₂ (1 atm), MeCN, 60 °Cα-Hydroxy KetonesGenerally High
Primary Propargylic AlcoholsSilver-DavePhosCO₂α-Alkylidene Cyclic CarbonatesGood
This table showcases the utility of silver-catalyzed CO₂-promoted reactions of propargylic alcohols. The data is based on general findings for this class of compounds.

Hydroboration and hydrosilylation are fundamental reactions that introduce boron and silicon moieties, respectively, across a carbon-carbon multiple bond. These reactions are highly valuable due to the synthetic versatility of the resulting organoboranes and organosilanes.

Hydroboration of alkynes, followed by oxidation, is a classic method for the anti-Markovnikov hydration of the triple bond, typically yielding aldehydes from terminal alkynes. windows.net The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, can enhance the regioselectivity of the hydroboration of terminal alkynes. windows.netyoutube.com For internal alkynes, including propargyl alcohols, ruthenium-catalyzed trans-hydroboration has been developed, providing access to alkenyl boronates with excellent regio- and stereoselectivity. nih.gov More recently, a transition-metal-free, LiOtBu-promoted trans-hydroboration of propargyl alcohols has been reported. organic-chemistry.org

Hydrosilylation of alkynes, catalyzed by transition metals such as platinum or ruthenium, affords vinylsilanes. nih.govnih.govgoogle.com The regioselectivity of this reaction can be controlled to produce either the α- or β-vinylsilane. For instance, the cationic ruthenium complex [Cp*Ru(MeCN)₃]PF₆ has been shown to catalyze the trans-hydrosilylation of a variety of alkynes, including propargylic alcohols, with high regioselectivity. nih.gov Platinum-based catalysts, like Karstedt's catalyst, are also widely used for hydrosilylation reactions. nih.gov

Table 3: Representative Hydroboration and Hydrosilylation of Propargyl Alcohols
ReactionSubstrate TypeReagent/CatalystProduct TypeKey Features
HydroborationInternal Propargyl Alcoholspinacolborane / [CpRuCl]₄(E)-β-Alkenyl Boronatestrans-addition, high regioselectivity
HydroborationTerminal/Internal Propargyl Alcohols(Bpin)₂ / LiOtBu(E)-β-Bpin-substituted Allylic Alcoholstrans-stereoselective, β-regioselective
HydrosilylationPropargylic AlcoholsVarious Silanes / [CpRu(MeCN)₃]PF₆α-Vinylsilanestrans-addition, good regioselectivity
This table summarizes key strategies for the hydroboration and hydrosilylation of propargyl alcohols, highlighting the types of products formed and the stereochemical outcomes.

Asymmetric O-Hydroximation for Stereogenic Center Formation

The creation of stereogenic centers is a cornerstone of modern asymmetric synthesis. While direct literature on the asymmetric O-hydroximation of this compound is sparse, the principles of asymmetric reactions on propargylic systems can be applied. Asymmetric O-alkylation of secondary alcohols, for instance, represents a significant challenge due to the steric hindrance and the relatively low nucleophilicity of the alcohol. researchgate.net However, copper-catalyzed propargylic substitution reactions have been developed for the efficient asymmetric O-propargylation of secondary aliphatic alcohols under base-free conditions. researchgate.net

These methods often employ a chiral ligand complexed with a metal catalyst to control the stereochemical outcome. For this compound, a hypothetical asymmetric O-hydroximation could involve its activation followed by the enantioselective addition of a hydroxylamine (B1172632) equivalent, guided by a chiral catalyst. This would transform the prochiral center at the alcohol-bearing carbon into a defined stereogenic center, yielding an enantioenriched product. The development of such a reaction would be valuable, as chiral propargylic alcohols and their derivatives are important intermediates in the synthesis of complex molecules and natural products. nih.gov

Rearrangement Pathways Involving Propargylic Systems

The propargylic alcohol motif is prone to several powerful rearrangement reactions, which dramatically alter the carbon skeleton and functional groups of the molecule.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.orgsynarchive.comosmarks.net For this compound, a secondary alcohol with a terminal alkyne, this rearrangement yields (E)-3-cyclohexylacrolein.

The mechanism involves three key steps: wikipedia.orgosmarks.net

Protonation: The hydroxyl group is rapidly protonated by the acid catalyst, forming a good leaving group (water).

1,3-Hydroxyl Shift: In the rate-determining step, the protonated hydroxyl group departs, and a formal 1,3-shift occurs, leading to an allene-carbocation intermediate. Water then attacks the carbocation.

Tautomerization: The resulting allenol intermediate undergoes keto-enol tautomerization to furnish the more stable α,β-unsaturated aldehyde. wikipedia.orgosmarks.net

While traditionally catalyzed by strong acids, milder conditions using transition metal-based or Lewis acid catalysts (e.g., Ru- or Ag-based catalysts) can also promote the reaction, often with improved selectivity and functional group tolerance. wikipedia.orgorganicreactions.org This rearrangement provides a highly atom-economical route to α,β-unsaturated carbonyl compounds. organicreactions.orgrsc.org

Table 1: Catalysts for Meyer-Schuster Rearrangement
Catalyst TypeExamplesConditionsNotes
Brønsted AcidH₂SO₄, p-TsOHTypically harsh, elevated temperaturesThe traditional method for inducing the rearrangement. wikipedia.org
Lewis Acid / Transition MetalInCl₃, Ru-complexes, Ag-complexesMilder conditions, often shorter reaction timesCan offer better selectivity and avoid side reactions. wikipedia.org

The Propargyl Claisen rearrangement is a powerful osmarks.netosmarks.net-sigmatropic rearrangement that transforms propargyl vinyl ethers into functionalized allenes. nih.gov To undergo this reaction, this compound must first be converted into a corresponding propargyl vinyl ether. This can be achieved, for example, through a mercury-catalyzed transetherification with ethyl vinyl ether.

Once the propargyl vinyl ether is formed, heating or catalysis initiates the concerted osmarks.netosmarks.net-sigmatropic shift. This process involves the reorganization of six electrons over a six-atom framework, leading to the formation of a new carbon-carbon bond and yielding an allenyl aldehyde or ketone. Quantum mechanical calculations have shown that this rearrangement proceeds through a highly reactive allene (B1206475) intermediate. nih.gov The resulting allenes are valuable synthetic intermediates that can participate in a wide array of subsequent transformations. nih.gov

The reactivity of this compound can be tuned to selectively form either allenes or more complex cyclic structures like indenes. Gold catalysts, in particular, have proven highly effective in modulating the reaction pathways of propargyl alcohols. researchgate.net

The formation of allenes can be achieved via the aforementioned Propargyl Claisen rearrangement, often catalyzed by gold(I) complexes under mild conditions. acs.org Alternatively, gold catalysts can facilitate the reaction of propargyl alcohols with various aryl nucleophiles to generate triarylallenes. researchgate.net

More advanced transformations can lead to the synthesis of indenes. A tandem gold(I)-catalyzed reaction sequence can be employed, starting with the formation of a propargyl vinyl ether from this compound. This intermediate then undergoes a gold-catalyzed propargyl Claisen rearrangement to an allene, which is immediately followed by an intramolecular hydroarylation or cyclization step to construct the indene (B144670) core. researchgate.netacs.org The choice of catalyst, ligands, and reaction conditions allows for the selective tuning of these pathways, providing access to diverse molecular architectures from a single precursor. researchgate.net

Table 2: Gold-Catalyzed Transformations of Propargyl Alcohol Derivatives
Target ProductReaction TypeKey IntermediateCatalyst System (Typical)
AllenePropargyl Claisen RearrangementPropargyl Vinyl Ether[IPrAuCl]/AgBF₄ acs.org
IndeneTandem Claisen Rearrangement/HydroarylationAllene[IPrAuCl]/AgBF₄ acs.org

Cycloaddition and Cyclization Reactions

Cycloaddition reactions provide an efficient means of constructing cyclic frameworks. The unsaturated system of this compound is an excellent substrate for such transformations.

Metal-catalyzed cycloadditions offer a powerful strategy for synthesizing heterocyclic compounds. A gold(I)-catalyzed formal [4+1] cycloaddition between propargyl alcohols and α-diazoesters has been developed to produce highly substituted 2,5-dihydrofurans. researchgate.netnih.gov

In this process, this compound would act as the four-atom component, while the α-diazoester serves as the source of the one-atom fragment (a carbene). The proposed mechanism does not involve a direct cycloaddition but rather a cascade of events. researchgate.net It is believed to proceed through an initial formation of an α-hydroxy allene intermediate, which then undergoes a 5-endo-dig cyclization to form the dihydrofuran ring. researchgate.net This reaction demonstrates broad substrate scope and functional group tolerance, proceeding with low catalyst loadings to give high yields of the heterocyclic product. nih.gov Rhodium catalysts have also been utilized in various cycloaddition reactions involving propargyl alcohols, highlighting the versatility of these substrates in metal-catalyzed transformations. chemrxiv.orgrsc.org

Transition-Metal-Free Cyclization Strategies (e.g., Indole (B1671886) Formation)

The synthesis of indole scaffolds, a privileged motif in medicinal chemistry, can be achieved through transition-metal-free pathways utilizing propargylic alcohols like this compound. One prominent strategy involves the base-mediated cyclization of ortho-alkynyl anilines. In this approach, the propargylic alcohol can be coupled with an ortho-haloaniline under Sonogashira conditions, and the resulting intermediate undergoes intramolecular cyclization.

Alternatively, a more direct transition-metal-free approach involves the reaction of an aniline (B41778) with a propargylic alcohol derivative. For instance, the reaction of an aniline with a propargylic carbonate under basic conditions can lead to the formation of an allene intermediate, which subsequently cyclizes to form the indole ring. While specific examples detailing the use of this compound in such transition-metal-free indole syntheses are not extensively documented, the general reactivity pattern of propargylic alcohols suggests its applicability in these methodologies. The reaction typically proceeds through an initial nucleophilic attack of the aniline nitrogen onto the activated alkyne, followed by an intramolecular cyclization and subsequent aromatization to furnish the indole product. The choice of base and solvent is crucial for the efficiency of this transformation.

A representative example of a base-mediated cyclization to form a 2,3-disubstituted indole is shown in the table below.

Reactant 1Reactant 2BaseSolventTemperature (°C)ProductYield (%)
2-Ethynylaniline3-Phenylprop-2-yn-1-olt-BuOKDMSO1002-(Phenylmethyl)-3-methylindole75

Click Chemistry Applications (e.g., Azide-Alkyne Cycloadditions)

The terminal alkyne functionality in this compound makes it an ideal participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ijrpc.comwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net The CuAAC reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly in various fields, including drug discovery and materials science.

In a typical CuAAC reaction involving this compound, the compound would be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. researchgate.net The reaction proceeds through a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. wikipedia.org The resulting triazole product would incorporate the cyclohexylpropyl alcohol moiety, allowing for the introduction of this structural unit into more complex molecules.

The general scheme for the CuAAC reaction is presented below, illustrating the formation of a 1,4-disubstituted triazole.

AlkyneAzideCopper SourceReducing AgentSolventProduct
PhenylacetyleneBenzyl (B1604629) azideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O1-Benzyl-4-phenyl-1H-1,2,3-triazole

Regioselective Cycloaddition with Heteroareneboronic Acids

The reaction of propargylic alcohols with heteroareneboronic acids offers a pathway to various heterocyclic structures. While palladium-catalyzed reactions are common, acid-catalyzed, transition-metal-free approaches have also been developed. libretexts.orglumenlearning.com These reactions can proceed through different mechanistic pathways, leading to a variety of products depending on the reaction conditions and the structure of the substrates.

For instance, the reaction of a tertiary propargylic alcohol with a heteroareneboronic acid in the presence of a Brønsted acid can lead to the formation of fused heterocycles, tetrasubstituted allenes, or 1,3-dienes with high regioselectivity. libretexts.orglumenlearning.com The outcome is often determined by the substituents on the alkyne. While this compound is a secondary alcohol, its reactivity in the presence of strong acids could lead to the formation of a stabilized propargylic cation, which can then be intercepted by the heteroareneboronic acid. The regioselectivity of the addition would be influenced by the steric and electronic properties of the cyclohexyl group.

A plausible reaction involves the protonation of the hydroxyl group, followed by the loss of water to generate a propargyl cation. Nucleophilic attack by the heteroarene could then occur at either the α or γ position of the alkyne, leading to different regioisomers.

Propargylic AlcoholBoronic AcidCatalystSolventProduct
1,1-Diphenylprop-2-yn-1-olBenzothiophene-2-boronic acidC₆F₅B(OH)₂Dichloroethane2-(1,1-Diphenylallen-2-yl)benzothiophene

Functional Group Interconversions and Derivatizations of the Hydroxyl Group

Nucleophilic Substitution Reactions at the Propargylic Carbon

The hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions at the propargylic carbon. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemistrysteps.com

Under acidic conditions, protonation of the hydroxyl group followed by elimination of water generates a resonance-stabilized propargylic cation. This cation can then be attacked by a nucleophile at either the α-carbon (adjacent to the original hydroxyl group) or the γ-carbon (the terminal carbon of the alkyne), potentially leading to a mixture of products, including substituted alkynes and allenes. The stability of the secondary propargylic cation derived from this compound would favor an S(_N)1 pathway.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to promote S(_N)2 reactions. These reactions typically occur with inversion of configuration if the propargylic carbon is a stereocenter and favor attack at the α-carbon.

Propargylic AlcoholReagentNucleophileMechanismProduct
1-Phenylprop-2-yn-1-olHBrBr⁻S(_N)11-Bromo-1-phenylprop-2-yne & 3-Bromo-1-phenylprop-1-yne
(R)-But-3-yn-2-olTsCl, Pyridine (B92270); then NaII⁻S(_N)2(S)-3-Iodobut-1-yne

Preparation of Esters and Ethers as Intermediates

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable intermediates for further synthetic transformations. nih.gov

Esterification can be achieved through standard methods, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. Alternatively, carboxylic acids can be coupled with the alcohol using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions with a catalytic amount of strong acid.

Ether synthesis can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide. Another method involves the acid-catalyzed addition of the alcohol to an alkene or reaction with another alcohol. Propargyl ethers are particularly useful as they can undergo a variety of subsequent reactions, including rearrangements and cycloadditions.

Reaction TypeReactantReagent(s)Base/CatalystProduct
EsterificationThis compoundAcetyl ChloridePyridine3-Cyclohexylprop-2-yn-1-yl acetate
EtherificationThis compound1. NaH; 2. Benzyl Bromide-1-(Benzyloxy)-3-cyclohexylprop-2-yne

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. This compound possesses two distinct types of C-H bonds amenable to such strategies: the C(sp³)–H bonds of the cyclohexyl ring and the terminal C(sp)–H bond of the alkyne.

Site-Selective C(sp³)–H Activation and Functionalization

The functionalization of inert C(sp³)–H bonds is a significant challenge in organic chemistry, with selectivity being a primary hurdle. rsc.org A common and effective strategy involves the use of a directing group that positions a transition metal catalyst in proximity to a specific C-H bond. nih.gov In this compound, the native hydroxyl group can serve as a directing group. nih.govresearchgate.net

Palladium-catalyzed C(sp³)–H activation is a well-established field. thieme-connect.denih.gov The hydroxyl group can coordinate to a Pd(II) catalyst, facilitating the formation of a cyclometalated intermediate. nih.gov For the cyclohexyl ring, this would likely involve the formation of a six-membered palladacycle through the activation of a C-H bond at the δ-position (C-2 or C-6 of the cyclohexyl ring relative to the alcohol). Once the C-Pd bond is formed, the intermediate can undergo various coupling reactions, such as arylation with an aryl halide, to introduce new functionality. The development of specialized ligands, such as mono-protected amino acids (MPAA) or pyridone ligands, is often crucial for achieving high reactivity and selectivity in these transformations. nih.govscispace.comrsc.org

StrategyCatalystDirecting GroupActivated BondPotential Functionalization
Hydroxyl-Directed C-H ActivationPd(OAc)₂Native -OH groupδ-C(sp³)–H (Cyclohexyl)Arylation, Alkenylation, Acetoxylation

Silylation of Terminal Alkyne C-H Bonds

The terminal C(sp)–H bond of this compound is significantly more acidic (pKa ≈ 25) than the C(sp³)–H bonds of the cyclohexyl ring, allowing for its selective functionalization via deprotonation. Silylation of this position is a common strategy to protect the terminal alkyne or to modify its reactivity for subsequent coupling reactions.

The most straightforward method for silylation involves the deprotonation of the alkyne with a strong base, followed by quenching the resulting acetylide anion with an electrophilic silyl (B83357) halide. researchgate.net Common bases include organolithium reagents (e.g., n-butyllithium) or Grignard reagents. The choice of silylating agent (e.g., trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), or tert-butyldimethylsilyl chloride (TBDMSCl)) allows for the introduction of silyl groups with varying steric bulk and stability. More recently, catalytic, transition-metal-free silylation methods have been developed using alkali metal hydroxides or alkoxides as catalysts. chemrxiv.orgacs.orggoogle.comchemistryviews.orgorganic-chemistry.org For instance, potassium tert-butoxide has been shown to catalyze the silylation of C-H bonds. uq.edu.au These methods offer milder reaction conditions and avoid the use of pyrophoric organometallic bases. escholarship.orgorganic-chemistry.orgresearchgate.net

Silylating AgentBase/CatalystProductKey Feature
Trimethylsilyl chloride (TMSCl)n-BuLi3-Cyclohexyl-1-(trimethylsilyl)prop-2-yn-1-olEasily removable protecting group
Triisopropylsilyl chloride (TIPSCl)n-BuLi3-Cyclohexyl-1-(triisopropylsilyl)prop-2-yn-1-olBulky, robust protecting group
N,O-Bis(trimethylsilyl)acetamide (BSA)Cat. Quaternary Ammonium Pivalate3-Cyclohexyl-1-(trimethylsilyl)prop-2-yn-1-olMild, metal-free catalytic method

Catalytic Systems and Methodologies in 3 Cyclohexylprop 2 Yn 1 Ol Chemistry

Homogeneous and Heterogeneous Catalysis

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes due to their strong Lewis acidity and unique carbophilicity. nih.govsmith.edu This reactivity is enhanced by relativistic effects, which increase the electrophilicity of gold(I) complexes and their ability to activate the π-system of alkynes for nucleophilic attack. smith.eduacs.org In the context of 3-cyclohexylprop-2-yn-1-ol, gold catalysts can facilitate a variety of transformations, including nucleophilic additions to the alkyne and rearrangements.

The general mechanism for gold-catalyzed alkyne activation involves the coordination of the gold(I) catalyst to the carbon-carbon triple bond, forming a π-complex. This coordination renders the alkyne susceptible to attack by a wide range of nucleophiles. nih.gov Due to relativistic effects, cationic gold complexes exhibit high π-acidity but low oxophilicity, allowing them to activate unsaturated carbon-carbon bonds even in the presence of water or alcohols. acs.org

A key transformation enabled by gold catalysis is the Meyer-Schuster rearrangement of propargylic alcohols. Gold catalysts can also act as activating agents in propargylic substitution reactions. doi.orgelectronicsandbooks.com For instance, the reaction of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds can be directed towards different products by selecting the appropriate gold catalytic system and reaction conditions. doi.org

Catalyst SystemSubstrateProduct TypeKey Features
Gold(I) complexes1,5-diynesIndeno[1,2-c]furan derivativesCatalyzes cycloisomerization through vinyl cationic intermediates. nih.gov
Gold(I) complexeso-(alkynyl)-phenyl propargyl ethers1H-isochromene derivativesInvolves a tandem process of oxidation, migration, and cyclization. nih.gov
Gold(I) complexesArylalkyne derivativesBenzene, cyclopentene, furan (B31954), and pyran derivativesFacilitates the construction of various small-molecule scaffolds. nih.gov
NaAuCl₄ · 2H₂O3-(1-phenylprop-2-ynyl)-pentane-2,4-dioneHydration productEfficient hydration of the alkyne functionality. doi.org

This table provides examples of gold-catalyzed transformations of various alkynes, illustrating the types of reactions applicable to substrates like this compound.

Copper-based catalysts are widely employed in alkyne chemistry due to their low cost, high efficiency, and robustness. researchgate.net They are particularly effective in promoting the synthesis of propargyl alcohols and their derivatives. Copper-catalyzed systems can be designed for both homogeneous and heterogeneous applications, with the latter offering advantages in terms of catalyst separation and recyclability. researchgate.net

One of the key applications of copper catalysis in this area is the alkynylation of carbonyl compounds. For example, a copper(I)/phosphine (B1218219) system can homogeneously catalyze the alkynylation of formaldehyde (B43269) with acetylene (B1199291) to selectively form propargyl alcohol. researchgate.net This system can be operated in a biphasic water/toluene mixture, which facilitates product separation and catalyst recycling. researchgate.net Furthermore, copper catalysts, in combination with a reducing agent like manganese, can mediate the propargylation and allenylation of aldehydes with propargyl bromides, providing access to homopropargyl and allenyl alcohols. nih.gov

Heterogeneous copper catalysts, such as CuO–Bi₂O₃/MgAl₂O₄, have demonstrated high conversion and selectivity in the ethynylation of formaldehyde. researchgate.net These catalysts show excellent long-term stability and very low metal leaching, allowing for repeated use over multiple cycles without a significant loss of performance. researchgate.net

Catalyst SystemReactantsProductYieldKey Features
Cu-catalyzed, Mn-mediatedAldehydes, Propargyl bromidesHomopropargyl alcohols and Allenyl alcoholsHigh yieldsHigh chemo-selectivity and broad substrate scope. nih.gov
CuO–Bi₂O₃/MgAl₂O₄Formaldehyde, AcetylenePropargyl alcohol80% selectivityHigh conversion (97%) and excellent recyclability over 8 cycles. researchgate.net
(NHC)CuX complexesTerminal alkynes, 1,1,1-trifluoromethyl ketonesTertiary propargylic trifluoromethyl alcoholsHigh yieldsEfficient and chemoselective, performed on water. researchgate.net

This table summarizes the performance of various copper-catalyzed systems in reactions involving the formation of propargylic alcohols and related structures.

Rhodium catalysts are highly versatile and have been successfully applied in a range of transformations involving alkynes, including hydrofunctionalizations and asymmetric synthesis. acs.orgthieme-connect.com These catalysts can be tailored with chiral ligands to achieve high levels of enantioselectivity, which is crucial for the synthesis of biologically active molecules. rsc.org

In the context of propargylic alcohols, rhodium catalysis has been utilized for the asymmetric synthesis of tertiary propargyl alcohols. thieme-connect.com Furthermore, rhodium-catalyzed cascades involving conjugate alkynylation and aldol (B89426) cyclization have been developed to produce densely functionalized cyclic α-propargyl-β-hydroxyketones with the formation of three new contiguous stereocenters. acs.org

Rhodium catalysts also enable the synthesis of complex carbocyclic structures from propargyl alcohols. For instance, an expeditious route to 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids has been developed using a rhodium catalyst. acs.org This transformation proceeds through a selective 1,4-rhodium migration, a key step that is promoted by the use of specific phosphine ligands like DPEphos. acs.org

Catalyst SystemReactantsProductKey Features
Rhodium/BINAPEnone-diones, Terminal alkynesCyclic α-propargyl-β-hydroxyketonesExcellent enantio- and diastereoselectivities. acs.org
Rhodium complexesPropargyl alcohols, Organoboronic acids1,1-disubstituted indenesInvolves a selective 1,4-rhodium migration over β-oxygen elimination. acs.org
Chiral Rhodium complexesAlkenesChiral drugs and intermediatesPowerful tool for asymmetric hydrogenation in the pharmaceutical industry. rsc.org

This table highlights key rhodium-catalyzed reactions relevant to the functionalization and asymmetric synthesis involving propargylic alcohols.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions. acs.orglibretexts.org These reactions are indispensable for the construction of complex organic molecules from simple precursors. libretexts.orgyoutube.com In the chemistry of this compound, palladium catalysts are instrumental in reactions such as the Suzuki-Miyaura coupling, which involves the reaction of organoboron compounds with organic halides. libretexts.orgthieme-connect.com

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Palladium(0) catalysts are typically used, and their reactivity can be modulated by the choice of ligands. libretexts.org Propargylic alcohols can participate in these reactions, often after activation of the hydroxyl group to a better leaving group. thieme-connect.com

Palladium catalysts have also been employed in multicomponent annulation reactions that involve multiple C-H activations, providing efficient pathways to complex cyclic systems. rsc.org For example, a palladium-catalyzed three-component reaction of aryl iodides, maleimides, and a methylating reagent can lead to the formation of succinimide-fused tricyclic scaffolds. rsc.org

Reaction TypeCatalyst SystemReactantsProduct Type
Suzuki-Miyaura CouplingPalladium complexesPropargylic alcohols, Organoboron compoundsCross-coupled products
Three-component annulationPalladium catalystsAryl iodides, Maleimides, TsOMeSuccinimide-fused tricyclic scaffolds
Cross-couplingPalladium catalystsCyclopropenyl esters, Csp² iodidesArylated and alkenylated cyclopropenes
[5 + 2] Rollover AnnulationPd(OAc)₂ / Cu(OAc)₂1-Benzylpyrazoles, AlkynesTricyclic 2-benzazepines

This table showcases the versatility of palladium catalysis in various C-C bond-forming reactions involving alkynes and related substrates.

Cobalt catalysts have gained prominence as a more sustainable and cost-effective alternative to precious metals for a variety of organic transformations. chinesechemsoc.org They exhibit unique reactivity and selectivity in the hydrofunctionalization of alkynes and alkenes. chinesechemsoc.org Cobalt-catalyzed reactions often proceed with high regio- and stereoselectivity, providing access to specific isomers of the desired products. acs.orgorganic-chemistry.org

The hydrofunctionalization of alkynes using cobalt catalysts is a powerful method for constructing new carbon-carbon and carbon-heteroatom bonds. chinesechemsoc.org For example, cobalt-catalyzed hydrosilylation of alkynes can be controlled to produce either (E)-β-vinylsilanes or α-vinylsilanes with near-perfect regio- and stereocontrol, simply by choosing the appropriate ligand (bidentate phosphines versus bipyridine ligands). rsc.org

Cobalt catalysts also mediate the intermolecular reductive coupling of alkynes with conjugated alkenes in a highly chemo-, regio-, and stereoselective manner. acs.orgorganic-chemistry.org This reaction provides an efficient route for the formation of C-C bonds under mild conditions. organic-chemistry.org Mechanistic studies suggest that these transformations may proceed through a cobaltacyclopentene intermediate. acs.org

Reaction TypeCatalyst SystemReactantsProductKey Features
Reductive CouplingCo(PPh₃)₂I₂, PPh₃, ZnAlkynes, Conjugated alkenesReductive coupling productsHigh chemo-, regio-, and stereoselectivity. acs.orgorganic-chemistry.org
HydrosilylationCo(OAc)₂·4H₂O, LigandAlkynes, Silanes(E)-β-vinylsilanes or α-vinylsilanesPrecise regiocontrol by ligand choice. rsc.org
Hydroaminative CouplingCpCo(C₂H₄)₂α,ω-diynes, AmidesDienamidesControl of regio- and stereochemistry. rsc.org
AnnulationCo(OAc)₂·4H₂O, Ag₂CO₃Aliphatic amides, MaleimidesSpiro-γ-lactams and bicyclic pyrrolidin-2,5-dionesChemodivergent (4+1) and (3+2) pathways.

This table illustrates the utility of cobalt catalysts in achieving high selectivity in various transformations of unsaturated compounds.

Manganese and silver catalysts offer unique advantages in the functionalization of alkynes. Manganese, as an earth-abundant 3d transition metal, provides a sustainable and cost-effective option for catalysis, particularly in late-stage C-H functionalization. nih.gov Silver catalysts, on the other hand, exhibit superior alkynophilicity due to π-coordination with the carbon-carbon triple bond, making them ideal for a range of alkyne-based organic reactions. rsc.orgdntb.gov.ua

Manganese catalysts have been increasingly used for the diversification of bioactive molecules through C-H functionalization, offering an alternative to more traditional precious metal catalysts. nih.gov While direct applications to this compound are not extensively detailed, the principles of manganese-catalyzed C-H activation are relevant for potential functionalizations of the cyclohexyl moiety or other parts of the molecule.

Silver catalysis often shows unique reactivity compared to other coinage metals like gold and copper. rsc.orgresearchgate.net Silver(I) complexes can engage in non-covalent interactions with alkynes, driving selectivity in reactions at the triple bond or at adjacent activated positions. nsf.gov This has been exploited in various transformations, including alkynylation, hydrofunctionalization, cycloaddition, and cycloisomerization reactions. rsc.orgresearchgate.net

CatalystReaction TypeSubstratesKey Features
ManganeseLate-stage C-H functionalizationBioactive moleculesSustainable, cost-effective, and reduced toxicity. nih.gov
SilverVarious alkyne functionalizationsAlkynesSuperior alkynophilicity, unique reactivity compared to Au and Cu. rsc.orgdntb.gov.ua
SilverEnantioselective functionalizationsAlkenes and alkynesDrives selectivity through non-covalent interactions. nsf.gov

This table provides an overview of the applications of manganese and silver catalysts in the functionalization of organic molecules, with a focus on their relevance to alkyne chemistry.

Metal-Free and Organocatalytic Systems

The development of metal-free and organocatalytic systems for the transformation of propargylic alcohols, such as this compound, represents a significant advancement in sustainable chemistry. These methodologies circumvent the use of often toxic and expensive heavy metals, relying instead on small organic molecules or simple organic acids to catalyze reactions. This approach not only reduces the environmental impact but can also offer unique reactivity and selectivity.

Research in this area has demonstrated that simple organic acids, such as p-toluenesulfonic acid (PTSA), can efficiently catalyze the direct nucleophilic substitution of the hydroxyl group in propargylic alcohols. organic-chemistry.org This method is advantageous due to its operational simplicity, mild reaction conditions, and the ability to be conducted in air without the need for rigorously dried solvents. organic-chemistry.org A variety of nucleophiles, including alcohols, thiols, and carbon-based nucleophiles, can be successfully employed, showcasing the versatility of this catalytic system. The reaction proceeds through the protonation of the hydroxyl group, forming a good leaving group (water) and generating a propargylic cation intermediate, which is then attacked by the nucleophile.

In the realm of asymmetric catalysis, chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective transformation of racemic propargylic alcohols. d-nb.inforesearchgate.net These catalysts can generate a chiral ion pair with the in situ formed propargylic cation, effectively controlling the stereochemical outcome of the subsequent nucleophilic attack. d-nb.info This strategy has been successfully applied to the synthesis of chiral allenes from racemic propargylic alcohols with high enantioselectivity. d-nb.info The acidity of the chiral Brønsted acid catalyst plays a crucial role in the reaction's success, with more acidic catalysts generally providing better results. d-nb.info

The following table summarizes representative findings in the organocatalytic transformation of propargylic alcohols, illustrating the scope and efficiency of these metal-free systems. While specific data for this compound is not explicitly detailed in the cited literature, the results for structurally similar substrates with bulky substituents are presented to demonstrate the potential applicability.

Table 1: Organocatalytic Transformations of Propargylic Alcohols

Entry Propargylic Alcohol Substrate Catalyst Nucleophile Product Yield (%) Ref
1 1-Phenylprop-2-yn-1-ol p-Toluenesulfonic acid Methanol 3-Methoxy-3-phenylprop-1-yne 95 organic-chemistry.org
2 1,3-Diphenylprop-2-yn-1-ol (R)-TRIP 1,3-Diketone Chiral Tetrasubstituted Allene (B1206475) 92 d-nb.info
3 1-(4-Bromophenyl)prop-2-yn-1-ol p-Toluenesulfonic acid Thiophenol 3-Phenylsulfanyl-3-(4-bromophenyl)prop-1-yne 88 organic-chemistry.org

Photoredox Catalysis for Sustainable Transformations

Photoredox catalysis has garnered significant attention as a sustainable and powerful tool in modern organic synthesis. nih.gov This methodology utilizes visible light to initiate chemical reactions via single-electron transfer (SET) processes, often under mild conditions. beilstein-journals.org For the transformation of this compound and related propargylic alcohols, photoredox catalysis opens up new avenues for functionalization that are complementary to traditional thermal methods.

The general principle involves a photocatalyst, which can be a transition metal complex or an organic dye, that absorbs visible light and becomes electronically excited. This excited state is a potent oxidant or reductant and can engage in electron transfer with a substrate molecule. In the context of propargylic alcohols, this can lead to the formation of radical intermediates that can participate in a variety of bond-forming reactions. researchgate.net

One notable application is the photoredox-mediated propargylation of aldehydes. nih.gov In such transformations, a photocatalyst, in conjunction with a titanium(IV) complex, can promote the addition of a propargyl group from a propargylic halide (which can be derived from the corresponding alcohol) to an aldehyde. nih.gov This method is advantageous as it avoids the use of stoichiometric metallic reagents. nih.gov

Furthermore, the combination of photoredox catalysis with other catalytic cycles, such as cobalt catalysis, has enabled highly regio-, diastereo-, and enantioselective propargyl additions to aldehydes. nih.gov This dual catalytic approach can generate propargyl radicals from racemic propargyl precursors, which are then intercepted by a chiral cobalt complex to afford highly enantioenriched homopropargylic alcohols. nih.gov The use of organic dyes as photocatalysts in these transformations underscores the sustainability of this approach, providing a viable alternative to precious metal-based catalysts. nih.gov

The following table presents a selection of research findings on the photoredox-catalyzed transformations of propargylic systems. These examples, while not exclusively featuring this compound, demonstrate the broad applicability and potential of this technology for the transformation of similar substrates.

Table 2: Photoredox-Catalyzed Transformations of Propargylic Systems

Entry Substrate 1 Substrate 2 Photocatalyst Co-catalyst/Additive Product Type Yield (%) Ref
1 Propargyl Bromide Benzaldehyde 3DPAFIPN [Cp₂TiCl₂] Homopropargylic Alcohol 85 nih.gov
2 Racemic Propargyl Carbonate 4-Chlorobenzaldehyde 4CzIPN Co(salen), (S,S)-ligand Chiral Homopropargylic Alcohol 88 nih.gov
3 Phenylacetylene CuCl₂ - Air α,α-Dichloroacetophenone 91 researchgate.net

Flow Chemistry for Enhanced Scalability and Process Control

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly in terms of scalability, safety, and process control. organic-chemistry.orgd-nb.info For reactions involving this compound, the implementation of flow chemistry can lead to more efficient and reproducible synthetic outcomes.

One of the primary benefits of flow chemistry is the superior heat and mass transfer achieved in microreactors or tube reactors. chemrxiv.org This allows for precise temperature control, which is crucial for reactions that are highly exothermic or require a specific temperature profile. The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, minimizing the formation of byproducts and improving selectivity. chemrxiv.org

A key application of flow chemistry in the context of propargylic alcohols is the synthesis of propargylic amines. nih.gov A telescoped flow process, where multiple reaction steps are performed sequentially in a continuous stream without isolation of intermediates, has been developed for the conversion of propargylic alcohols to propargylic amines. nih.gov This process often involves the conversion of the alcohol to a suitable leaving group, followed by azidation and subsequent reduction. nih.gov Performing such a multi-step sequence in flow minimizes the handling of potentially hazardous intermediates like organic azides, thereby enhancing process safety. nih.gov

The scalability of a flow process is another significant advantage. Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, scaling up in flow chemistry is often achieved by simply running the process for a longer duration or by "numbering-up," which involves running multiple reactors in parallel. almacgroup.com This provides a more straightforward and predictable path from laboratory-scale synthesis to industrial production. d-nb.info Real-time monitoring of the reaction progress using in-line analytical techniques (Process Analytical Technology, PAT) can be integrated into a flow setup, allowing for immediate feedback and adjustment of reaction parameters to maintain optimal conditions and ensure consistent product quality.

The table below illustrates a representative telescoped flow process for the synthesis of a propargylic amine from a propargylic alcohol, highlighting the typical parameters and outcomes that can be achieved with this technology.

Table 3: Representative Telescoped Flow Synthesis of a Propargylic Amine

Step Reagents Reactor Type Residence Time Temperature (°C) Outcome
1. Mesylation Propargylic Alcohol, MsCl, Et₃N Coil Reactor (10 mL) 5 min 25 In-line formation of propargyl mesylate
2. Azidation Propargyl Mesylate stream, NaN₃ T-mixer, Coil Reactor (10 mL) 10 min 50 In-line formation of propargyl azide (B81097)

Mechanistic Investigations and Theoretical Chemistry of 3 Cyclohexylprop 2 Yn 1 Ol Reactivity

Elucidation of Reaction Mechanisms

The transformation of propargylic alcohols like 3-Cyclohexylprop-2-yn-1-ol can proceed through several distinct mechanistic pathways, largely dictated by reaction conditions such as the choice of catalyst (acidic or metallic) and the nature of other reagents. rsc.orgresearchgate.net

In the presence of Brønsted or Lewis acids, this compound can undergo reactions that proceed via carbocationic intermediates. rsc.org The hydroxyl group is protonated, followed by the elimination of a water molecule to generate a propargylic carbocation. This cation is a resonance-stabilized species, with the positive charge delocalized between the propargylic (alkynyl) and allenic positions.

The relative stability of these resonance structures influences the outcome of subsequent nucleophilic attack. The bulky cyclohexyl group plays a significant role in directing the approach of nucleophiles, favoring the formation of one regioisomer over another. For instance, the well-known Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds, is initiated by the formation of such a carbocation, followed by rearrangement. nih.govucl.ac.uk

Table 1: Conditions Favoring Carbocation Formation from Propargylic Alcohols

Catalyst Type Examples Typical Reaction
Brønsted Acids p-Toluenesulfonic acid (PTSA) Meyer-Schuster Rearrangement
Lewis Acids InBr₃, BF₃·OEt₂ Nucleophilic Substitution, Rearrangement rsc.orgnih.gov
Metal Halides AuCl₃, RuCl₃ Isomerization, Substitution nih.gov

Allenes are a class of compounds with unique reactivity and are key intermediates in many transformations of propargylic alcohols. rsc.org this compound can be converted into the corresponding substituted allene (B1206475), 1-cyclohexylpropa-1,2-dien-3-ol, through isomerization reactions, often catalyzed by transition metals or promoted by specific reagents. rsc.orgacs.org

These allene intermediates are highly valuable in synthesis due to their ability to participate in a variety of pericyclic reactions, especially cycloadditions. The two orthogonal π-systems of the allene moiety allow it to react with various unsaturated compounds. nih.gov For example, allenes generated from propargylic precursors can undergo [3+2] cycloadditions with electrophiles or [5+2] cycloadditions with vinylcyclopropanes, providing efficient routes to complex carbocyclic and heterocyclic frameworks. nih.govrsc.org The regioselectivity of these cycloadditions is influenced by the electronic properties of the substituents on the allene. acs.org

Table 2: Cycloaddition Reactions of Allene Intermediates

Reaction Type Reactant Partner Product Type
[2+2] Cycloaddition Alkenes, Alkynes Cyclobutanes, Cyclobutenes nih.gov
[3+2] Cycloaddition Electrophiles (e.g., nitrones, azides) Five-membered heterocycles rsc.org
[4+2] Cycloaddition (Diels-Alder) Dienes Six-membered rings
[5+2] Cycloaddition Vinylcyclopropanes Seven-membered rings nih.gov

Transition metals play a pivotal role in activating the carbon-carbon triple bond of this compound. Metals such as gold, palladium, copper, and rhodium have a strong affinity for the alkyne unit, leading to the formation of π-metal complexes. researchgate.net This coordination polarizes the alkyne, rendering it more susceptible to nucleophilic attack.

Table 3: Selected Transition Metals and Their Role in Propargylic Alcohol Activation

Metal Catalyst Common Intermediate Type Typical Transformation
Gold (Au) π-Alkyne complex, Gold-allene Rearrangements, Cyclizations, Nucleophilic additions ucl.ac.uknih.gov
Palladium (Pd) π-Allyl complex (after isomerization) Cross-coupling, Hydrostannylation acs.org
Copper (Cu) Copper acetylide, Copper hydride Coupling reactions, Reductive couplings researchgate.net
Rhodium (Rh) Rhodacycle Cycloadditions, C-H activation nih.gov

Achieving high levels of stereochemical and regiochemical control is a primary goal in the synthetic application of this compound. The regioselectivity of a reaction—the determination of which constitutional isomer is formed—is often governed by a combination of steric and electronic factors. oxfordsciencetrove.com The large cyclohexyl group on this compound exerts significant steric hindrance, which can direct incoming reagents to the less hindered face or position of an intermediate.

Stereoselectivity, the preferential formation of one stereoisomer over another, is frequently determined by the catalyst or the specific geometry of the reaction intermediates. researchgate.net For example, in metal-catalyzed hydrostannylation, the regio- and stereoselective formation of specific vinylstannanes can be explained by steric interactions between the alkyne substituents and the metal moiety in the reaction intermediates. acs.org Similarly, in electrophilic additions to allenes derived from propargylic alcohols, neighboring group participation can lead to the formation of cyclic intermediates that dictate the stereochemical outcome of the final product. acs.org

Table 4: Factors Influencing Selectivity in Reactions of Propargylic Alcohols

Selectivity Type Controlling Factor Mechanistic Implication Example
Regioselectivity Steric Hindrance Directs attack to the less substituted carbon of an intermediate. Attack on a propargyl cation
Electronic Effects Directs attack based on charge distribution in the intermediate. Electrophilic addition to an allene acs.org
Stereoselectivity Chiral Catalysts Formation of an enantiomerically enriched transition state. Asymmetric alkynylation organic-chemistry.org
Neighboring Group Participation Formation of a rigid cyclic intermediate that blocks one face. E-selective halo-hydroxylations acs.org
Reaction Conditions Solvent and temperature can influence transition state energies. Z-stereoselectivity via soft Lewis acid-base interactions acs.org

Computational Chemistry and Density Functional Theory (DFT) Studies

While experimental studies provide invaluable insight into reaction outcomes, computational methods offer a molecular-level understanding of the underlying mechanisms.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the reactivity of organic molecules like this compound. mdpi.com DFT calculations allow for the mapping of potential energy surfaces for a given reaction, which helps in identifying intermediates and, crucially, the transition state structures that connect them.

The energy difference between the reactants and the highest-energy transition state on the reaction pathway is the activation energy (Ea). By calculating and comparing the activation energies for competing reaction pathways, chemists can predict which pathway is kinetically favored and, therefore, which product is most likely to form. For instance, DFT could be used to compare the activation energy for the Meyer-Schuster rearrangement versus a competing nucleophilic substitution, providing a theoretical rationale for experimentally observed product distributions. Kinetic studies on related systems, such as the reaction of propargyl alcohol with formaldehyde (B43269), have shown how experimental data can yield apparent activation energies that can be compared with theoretical models. kyoto-u.ac.jp

Table 5: Representative Activation Energies for Propargylic Alcohol Reactions

Reaction System pH Apparent Activation Energy (Ea) Method
Butynediol Formation Propargyl alcohol + Formaldehyde 4.3 12.4 kcal/mol Experimental kyoto-u.ac.jp
Butynediol Formation Propargyl alcohol + Formaldehyde 3.0 29.7 kcal/mol Experimental kyoto-u.ac.jp
Hypothetical Rearrangement This compound - Calculable DFT Calculation
Hypothetical Substitution This compound - Calculable DFT Calculation

Prediction of Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is intrinsically governed by the interplay of electronic and steric effects originating from its constituent functional groups: the cyclohexyl ring, the carbon-carbon triple bond (alkyne), and the hydroxyl group. Theoretical and computational studies on analogous propargylic alcohols provide a framework for predicting how these factors influence the outcomes of its reactions.

The cyclohexyl group, being a bulky aliphatic substituent, primarily exerts a significant steric hindrance around the propargylytic center. This steric bulk can dictate the regioselectivity and stereoselectivity of reactions by impeding the approach of reagents from certain trajectories. For instance, in nucleophilic additions to the alkyne or substitution reactions at the propargylic position, the voluminous nature of the cyclohexyl moiety can favor the formation of specific isomers by directing the incoming nucleophile to the less hindered face of the molecule. nih.govacs.org

Electronically, the cyclohexyl group is generally considered to be weakly electron-donating through an inductive effect. This property can influence the electron density of the adjacent alkyne, thereby modulating its reactivity towards electrophiles and nucleophiles. An increase in electron density on the triple bond could enhance its reactivity towards electrophiles. Conversely, this electron-donating nature may slightly disfavor nucleophilic attack on the alkyne. In reactions that proceed through carbocationic intermediates at the propargylic position, the electron-donating nature of the cyclohexyl group can offer some stabilization. nih.gov

The propargylic alcohol moiety itself is a versatile functional group. The hydroxyl group can be a poor leaving group, but upon protonation or conversion to a better leaving group (like a tosylate or halide), it facilitates substitution reactions. nih.gov The outcome of such reactions is sensitive to the nature of the substituents. For example, in ruthenium-catalyzed propargylic substitution reactions, the substituent at the propargylic position has been shown to control the enantioselectivity. nih.govacs.org By analogy, the steric and electronic properties of the cyclohexyl group in this compound are expected to play a crucial role in determining the stereochemical outcome of similar catalytic transformations.

Computational studies, such as those employing Density Functional Theory (DFT), on related systems have demonstrated that both the electronic nature (electron-donating vs. electron-withdrawing) and the size of substituents on propargylic alcohols significantly impact the activation energies and transition state geometries of various reactions. nih.govacs.org For this compound, theoretical models would predict that the bulky, electron-donating cyclohexyl group would influence reaction pathways, potentially favoring mechanisms that minimize steric clash and are compatible with its electronic signature.

Table 1: Predicted Electronic and Steric Effects of the Cyclohexyl Group in this compound on Reactivity

FeatureEffect TypePredicted Influence on Reactivity
Cyclohexyl Group Steric- Hinders approach of reagents to the reactive centers. - Influences stereoselectivity by favoring less hindered pathways.
Electronic- Weakly electron-donating (inductive effect). - May slightly increase the nucleophilicity of the alkyne. - Can stabilize adjacent carbocationic intermediates.
Alkyne Moiety Electronic- Electron-rich π-system susceptible to electrophilic attack. - Can participate in various addition and cycloaddition reactions.
Hydroxyl Group Electronic/Functional- Can act as a nucleophile or an electrophile upon activation. - Potential for intramolecular interactions with the alkyne.

Conformational Analysis and Molecular Interactions

The three-dimensional structure and conformational preferences of this compound are critical in understanding its reactivity and molecular interactions. A comprehensive conformational analysis involves considering the orientations of the cyclohexyl ring and the flexible propargyl alcohol side chain.

The cyclohexane (B81311) ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. The propargyl alcohol substituent can be attached to the ring in either an axial or an equatorial position. For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid destabilizing 1,3-diaxial interactions. Given the size of the prop-2-yn-1-ol group, it is highly probable that the conformer with this group in the equatorial position is significantly more stable and thus more populated at equilibrium.

The side chain, -CH(R)-C≡C-CH₂OH (where R is the rest of the cyclohexane ring), possesses rotational freedom around the C-C single bonds. The relative orientation of the hydroxyl group with respect to the alkyne's π-system is of particular interest due to the potential for intramolecular non-covalent interactions. Specifically, an intramolecular hydrogen bond can form between the hydroxyl proton (donor) and the π-electron cloud of the alkyne (acceptor). Such OH···π interactions have been identified and characterized in simpler alkynols like propargyl alcohol. rsc.orgresearchgate.net

Computational studies on propargyl alcohol have shown the existence of different conformers, with the stability being influenced by these intramolecular hydrogen bonds. researchgate.net For this compound, it is plausible that conformers allowing for this OH···π interaction are energetically favored. This interaction would influence the geometry of the molecule, potentially holding the side chain in a more rigid, folded conformation. The strength of this interaction can be assessed using computational methods like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis. rsc.org

The presence of such intramolecular interactions can have a profound effect on the molecule's reactivity. For instance, by locking the conformation of the side chain, the accessibility of the hydroxyl group and the alkyne for intermolecular reactions could be modulated. Furthermore, the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom could be altered by its involvement in a hydrogen bond. Studies on intramolecular vibrational redistribution (IVR) in propargyl alcohol suggest that certain vibrational modes, such as the torsion of the hydroxyl group, play a specific role in the energy flow within the molecule, which is intrinsically linked to its conformational dynamics. nih.govsemanticscholar.org

Table 2: Key Conformational and Interaction Features of this compound

Molecular FragmentConformational FeatureDominant InteractionPredicted Consequence
Cyclohexane Ring Chair Conformation1,3-Diaxial StrainThe propargyl alcohol substituent preferentially occupies the equatorial position.
Propargyl Alcohol Side Chain Rotational Isomers (Rotamers)Intramolecular OH···π Hydrogen BondingStabilization of specific conformers where the OH group is oriented towards the alkyne π-cloud.
Overall Molecule Defined 3D StructureInterplay of Steric and Non-Covalent InteractionsThe overall shape and accessibility of reactive sites are influenced by the preferred conformation.

Applications of 3 Cyclohexylprop 2 Yn 1 Ol in the Synthesis of Complex Molecules

Natural Product Synthesis and Analog Development

The strategic incorporation of small, functionalized fragments is a cornerstone of natural product synthesis. 3-Cyclohexylprop-2-yn-1-ol and related propargylic alcohols serve as key three-carbon synthons, enabling the construction of complex carbon skeletons through a variety of powerful chemical transformations.

The propargylic alcohol moiety is a prevalent structural feature in numerous natural products and serves as a versatile precursor for a wide array of functional groups. The synthesis of complex molecules often leverages the reactivity of this motif. For instance, propargylic alcohols are key substrates in gold-catalyzed enyne cycloisomerization reactions, a powerful method for constructing cyclic structures found in many natural products. nih.govresearchgate.net The hydroxyl group can direct the stereochemical outcome of reactions and can be easily converted into other functionalities like aldehydes. nih.gov

In the broader context of natural product synthesis, propargylic alcohols are instrumental in cascade reactions. For example, indole (B1671886) N-tethered propargylic carboxylates can undergo a cascade involving 1,2-acyloxy migration and intramolecular cycloaddition to afford polycyclic indolines, which are core structures in various Strychnos alkaloids. nih.gov Similarly, the coupling of indole-2-carbonyls with 1-aryl propargylic alcohols can initiate a hydroxylative benzannulation to furnish 3-hydroxycarbazoles, a structural motif present in several natural products. nih.gov These examples highlight the strategic importance of the propargylic alcohol unit, as found in this compound, for building complex, naturally occurring scaffolds.

Achieving stereocontrol is a critical challenge in the synthesis of bioactive molecules. Propargylic alcohols like this compound are pivotal in stereoselective synthesis due to their ability to participate in reactions that create chiral centers with high fidelity. The development of enantioselective methods allows for the synthesis of specific isomers of biologically active compounds, which is crucial as different stereoisomers can have vastly different physiological effects. manchester.ac.uk

For example, enantioselective hydroboration of allenes is a method to produce chiral allylboranes, which can then react with aldehydes to form diols with high diastereo- and enantioselectivity. nih.gov While not directly starting from this compound, this illustrates how alkyne-related functionalities are central to advanced stereoselective methods. A more direct application involves the use of a chiral bifunctional phosphine (B1218219) ligand in cooperative gold catalysis, which enables the asymmetric catalytic deprotonation of propargylic C-H bonds. researchgate.net This process facilitates the atom-economic construction of versatile chiral homopropargylic alcohols. researchgate.net Such strategies are essential for synthesizing enantiomerically enriched bioactive molecules and natural products. nih.govresearchgate.net

Reaction Type Catalyst/Reagent System Key Feature Relevance to Bioactive Molecules
Gold-Catalyzed Enyne CycloisomerizationChiral Ligand / Gold(I) ComplexHydrogen bonding directs asymmetric inductionAccess to chiral cyclic scaffolds. nih.gov
Asymmetric Propargylic DeprotonationChiral Bifunctional Phosphine / Gold(I)Cooperative catalysis for C-H activationConstruction of chiral homopropargylic alcohols. researchgate.net
Allenylboronate Kinetic Resolution(dIpc)₂BH (diisopinocampheylborane)Kinetic resolution of a racemateSynthesis of 1,2-syn- and 1,2-anti-diols. nih.gov

Heterocyclic Chemistry and Ring Annulation Strategies

Heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active compounds. This compound is a valuable precursor for constructing a variety of heterocyclic rings, particularly those containing nitrogen and oxygen, through ring annulation (ring-forming) strategies.

The indole nucleus is a fundamental structural motif in a vast number of pharmaceuticals and natural alkaloids. researchgate.net The reactivity of the alkyne in this compound can be harnessed to construct this important heterocycle. One-pot, multi-component reactions are an efficient means to synthesize substituted indoles. sigmaaldrich.comsigmaaldrich.com For example, a three-component coupling of a benzaldehyde, an aniline (B41778), and an indole can be catalyzed by Yb(OTf)₃-SiO₂ to produce 3-substituted indoles. sigmaaldrich.com

More advanced strategies involve tandem reactions where multiple bonds are formed in a single operation. A calcium(II)-catalyzed [2+3] annulation between tryptamines and enynones provides a regioselective and atom-economic route to 9H-pyrrolo[1,2-a]indoles. rsc.org While this example uses an enynone, the underlying principle of using an alkyne-containing substrate to build upon an existing indole framework is a key strategy. The versatility of the alkyne in this compound makes it a suitable partner in similar cycloaddition or annulation reactions for accessing complex, polycyclic indole derivatives. nih.govnih.gov

Gold catalysis is particularly effective for activating the alkyne functionality in propargylic alcohols, enabling reactions with various nucleophiles. ucl.ac.uk The intramolecular reaction of propargylic alcohols can lead to the formation of furan (B31954) derivatives. Specifically, substituted propargylic alcohols can be used to access synthetically useful 3-alkoxy furans in the presence of a gold catalyst. ucl.ac.uk In other transformations, the Meyer-Schuster rearrangement of propargylic alcohols, also catalyzed by gold, produces enones which are versatile intermediates for further synthesis. ucl.ac.uk These enones can undergo conjugate addition with oxygen nucleophiles, providing a pathway to various oxygen-containing heterocycles. The synthesis of Sumatriptan, for instance, involves reacting an aryl hydrazine (B178648) intermediate with dihydrofuran, showcasing the utility of oxygen heterocycles in building complex drug molecules. nih.gov

The development of divergent synthetic methods, where a common intermediate can be guided towards different products by changing reaction conditions, is a highly efficient strategy. This compound and other terminal propargyl alcohols are excellent substrates for the divergent synthesis of complex nitrogen heterocycles. figshare.com

A notable example is a cascade reaction involving 4-amine substituted isatins and terminal alkyne-derived propargyl alcohols. figshare.com This process, which proceeds via nucleophilic substitution, site-selective hydride transfer, and cyclization, allows for the controllable construction of figshare.comnih.gov-fused 3-alkenyl-oxindoles. figshare.comresearchgate.net These fused oxindole (B195798) structures are the core of many naturally occurring alkaloids with significant biological activities. figshare.com By varying the nucleophile, this methodology can be used to create a wide range of conjugated alkenes, ketones, and allyl alcohols incorporated into pharmaceutical motifs. figshare.com This strategy exemplifies the power of using a simple building block like this compound to generate molecular complexity in a controlled and divergent manner, providing access to diverse libraries of nitrogen heterocycles. rsc.org

Starting Materials Catalyst/Conditions Heterocyclic Product Key Transformation
4-Amine Substituted Isatins + Propargyl AlcoholsAcid-catalyzed figshare.comnih.gov-Fused 3-Alkenyl-OxindolesCascade nucleophilic substitution/hydride transfer/cyclization. figshare.com
Indole N-tethered Propargylic CarboxylatesPtCl₂Polycyclic Indolines1,2-Acyloxy migration/[3+2] cycloaddition. nih.gov
Tryptamines + EnynonesCa(II) catalyst9H-pyrrolo[1,2-a]indoles[2+3] Annulation. rsc.org
Substituted Propargylic AlcoholsGold(I) catalyst3-Alkoxy FuransIntramolecular cyclization. ucl.ac.uk

Precursors for Chemical Libraries and Screening Compounds

The strategic design and synthesis of chemical libraries are fundamental to modern drug discovery and chemical biology. The selection of versatile building blocks is a critical starting point in this process, as the structural and functional diversity of the resulting library is largely dictated by the inherent characteristics of these initial scaffolds. This compound presents itself as a potentially valuable, albeit not extensively documented, precursor for the generation of diverse molecular entities for screening purposes. Its utility stems from the presence of three distinct functional and structural motifs: a terminal alkyne, a primary alcohol, and a cyclohexyl group. Each of these components offers specific handles for chemical modification, allowing for the systematic introduction of diversity.

The core value of this compound in the context of chemical library synthesis lies in its capacity to serve as a versatile scaffold. The trifunctional nature of the molecule allows for the application of diversity-oriented synthesis (DOS) principles. In DOS, a central starting material is elaborated through a series of reactions to generate a collection of compounds with diverse skeletons and functional group arrays. The cyclohexyl group provides a lipophilic and conformationally rigid anchor, a desirable feature in many biologically active molecules. The primary alcohol and the terminal alkyne represent key points for diversification, enabling the attachment of a wide array of chemical appendages.

While specific, large-scale chemical libraries based solely on this compound have not been prominently featured in peer-reviewed literature, its potential can be inferred from the well-established reactivity of its constituent functional groups in combinatorial chemistry. The alkyne moiety is particularly notable for its participation in highly reliable and efficient reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the straightforward formation of triazole rings, which are valuable isosteres for amide bonds and can participate in hydrogen bonding interactions.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, opening up a plethora of subsequent transformations, including reductive aminations, esterifications, and amide bond formations. Furthermore, the alcohol itself can be converted into ethers or esters, or used as a nucleophile in various coupling reactions.

The combination of these reactive sites on a single, relatively simple scaffold allows for a combinatorial approach to library synthesis. By systematically varying the reaction partners for the alkyne and the alcohol functionalities, a large and diverse set of molecules can be rapidly generated. For instance, a library could be constructed by first reacting this compound with a diverse set of azides via CuAAC, followed by the reaction of the resulting alcohol with a collection of carboxylic acids to form a library of triazole-containing esters.

The following table illustrates a hypothetical design for a chemical library derived from this compound, showcasing the potential for generating structural diversity.

Scaffold Diversification Point 1 (Alkyne) Reaction Type Building Blocks (R1) Diversification Point 2 (Alcohol) Reaction Type Building Blocks (R2) Resulting Compound Class
This compoundTerminal AlkyneCuAACDiverse Azides (e.g., benzyl (B1604629) azide (B81097), phenethyl azide, functionalized aryl azides)Primary AlcoholEsterificationCarboxylic Acids (e.g., benzoic acid, acetic acid, heterocyclic carboxylic acids)Cyclohexyl-triazole-esters
This compoundTerminal AlkyneSonogashira CouplingAryl Halides (e.g., iodobenzene, bromopyridine)Primary AlcoholEtherificationAlkyl Halides (e.g., benzyl bromide, ethyl iodide)Cyclohexyl-alkynyl-ethers
This compoundPrimary AlcoholOxidation to Aldehyde-AldehydeReductive AminationPrimary/Secondary Amines (e.g., aniline, morpholine)Cyclohexyl-alkynyl-amines

This conceptual framework highlights the untapped potential of this compound as a valuable starting material for the construction of novel screening libraries. The straightforward accessibility of multiple reaction sites on a conformationally well-defined scaffold makes it an attractive candidate for future explorations in the field of chemical library design for high-throughput screening and drug discovery.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural map can be assembled.

Detailed Structural Assignments and Connectivity Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Cyclohexylprop-2-yn-1-ol provide unambiguous evidence for its molecular structure. Each unique proton and carbon environment gives rise to a distinct resonance signal.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show several distinct signals. The protons of the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region, approximately between 1.1 and 1.8 ppm. docbrown.infodocbrown.info The single proton on the carbon attached to the alkyne (the methine proton) would also be found in this region. The methylene (B1212753) protons (-CH₂) adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom and are expected to resonate further downfield, likely as a singlet or a narrow triplet around 4.2 ppm. researchgate.net The hydroxyl proton (-OH) signal is variable in its chemical shift (typically 1-5 ppm) and often appears as a broad singlet, its position being sensitive to concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, eight distinct signals are predicted (five for the cyclohexyl ring, two for the alkyne, and one for the hydroxymethyl carbon). The sp³-hybridized carbons of the cyclohexyl ring typically resonate in the 25-45 ppm range. docbrown.infobhu.ac.in The two sp-hybridized carbons of the internal alkyne are characteristic and appear in the region of 70-90 ppm. compoundchem.com The carbon of the methylene group bonded to the hydroxyl group (-CH₂OH) is deshielded and would be found around 50-65 ppm. libretexts.org

Connectivity Analysis: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm connectivity. A COSY experiment would show correlations between adjacent protons within the cyclohexyl ring, confirming their coupling network. An HSQC spectrum correlates each proton signal with its directly attached carbon atom. For long-range (2-3 bond) C-H correlations, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. It would show correlations from the methylene protons to the adjacent alkyne carbon and from the cyclohexyl methine proton to its neighboring carbons in the ring and the adjacent alkyne carbon, thus confirming the link between the cyclohexyl group and the propargyl unit.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH ₂-OHMethylene~ 4.2~ 50-65
C≡C-C H₂OHAlkyneN/A~ 70-90
C ≡C-CH₂OHAlkyneN/A~ 70-90
Cyclohexyl-C H-Methine~ 1.6-1.8~ 35-45
Cyclohexyl -C H₂-Methylene~ 1.1-1.8~ 25-35
-OH HydroxylVariable (1-5), broadN/A

Determination of Isomeric Ratios in Reaction Products

NMR spectroscopy is a powerful quantitative tool for determining the ratio of isomers in a reaction mixture without the need for separation. sciepub.comresearchgate.netcreative-biostructure.com This is achieved by comparing the integration values of well-resolved signals corresponding to each isomer. msu.edu

For instance, in a synthesis that could potentially yield both this compound and a constitutional isomer like 1-cyclohexylprop-2-yn-1-ol, ¹H NMR can be used to quantify the product distribution. Each isomer would have at least one unique, non-overlapping signal. For this compound, the signal for the methylene protons next to the oxygen (-CH₂OH) would be characteristic. For the hypothetical isomer 1-cyclohexylprop-2-yn-1-ol, the methine proton signal (-CH(OH)-) would appear at a different chemical shift. By integrating these distinct signals, the molar ratio of the isomers in the crude product mixture can be calculated directly, provided the signals are well-separated and have a clean baseline. sciepub.com This method is often faster and more direct than chromatographic techniques. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, making it an excellent tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its primary functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. jove.comspectroscopyonline.com

C-H Stretches: Sharp peaks in the 2850-2950 cm⁻¹ range correspond to the sp³ C-H stretching vibrations of the cyclohexyl and methylene groups.

C≡C Stretch: A weak to medium, sharp absorption band is anticipated in the 2190-2260 cm⁻¹ region, indicative of the internal carbon-carbon triple bond stretch. The intensity of this peak is often low for symmetrically substituted alkynes.

C-O Stretch: A strong C-O stretching band for a primary alcohol typically appears in the 1000-1075 cm⁻¹ range.

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch (H-bonded)3200 - 3500Strong, Broad
Alkane (C-H)sp³ C-H Stretch2850 - 2950Strong, Sharp
Alkyne (-C≡C-)C≡C Stretch (Internal)2190 - 2260Weak to Medium, Sharp
Alcohol (C-O)C-O Stretch1000 - 1075Strong

Probing Hydrogen Bonding and Intermolecular Interactions in Propargyl Alcohol Systems

The hydroxyl group in propargyl alcohol systems can act as both a hydrogen bond donor and acceptor, leading to significant intermolecular associations. nih.gov IR spectroscopy is particularly sensitive to these interactions. quora.com When this compound is in a condensed phase (liquid or solid), its hydroxyl groups form hydrogen bonds with neighboring molecules. This interaction weakens the O-H bond, causing the corresponding stretching frequency to decrease (a "red shift") and the absorption band to become significantly broader compared to a free, non-hydrogen-bonded O-H group (which would appear as a sharp peak around 3600-3650 cm⁻¹). msu.eduquora.com The extent of this broadening and shifting provides qualitative information about the strength and nature of the hydrogen-bonding network. acs.org Furthermore, studies on similar molecules have investigated the potential for intramolecular OH-π interactions, where the hydroxyl group hydrogen bonds with the electron cloud of the alkyne's triple bond. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

For this compound (C₉H₁₄O), the calculated monoisotopic mass is 138.1045 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 138. However, for primary alcohols, this peak is often weak or absent due to rapid fragmentation. jove.comchemistrynotmystery.comlibretexts.org

Common fragmentation pathways for alcohols include dehydration and alpha-cleavage. libretexts.orgyoutube.com

Dehydration: Loss of a water molecule (18 Da) would lead to a significant peak at m/z 120 (M-18).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common pathway. For this molecule, this would involve breaking the bond between the alkyne and the CH₂OH group, which is less likely than cleavage on the other side.

Propargylic Cleavage: Fragmentation of the bond between the cyclohexyl group and the alkyne is also highly probable, leading to a resonance-stabilized propargyl cation. This would result in the loss of a cyclohexyl radical (83 Da), giving a fragment at m/z 55, or the formation of a cyclohexyl cation at m/z 83.

Cyclohexyl Fragmentation: The cyclohexyl ring itself can fragment, commonly by losing an ethene molecule (28 Da), leading to characteristic peaks. docbrown.infodocbrown.infojove.com For instance, the cyclohexyl cation (m/z 83) could fragment to a peak at m/z 55.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Ion Fragmentation Pathway
138[C₉H₁₄O]⁺˙Molecular Ion (M⁺˙)
120[C₉H₁₂]⁺˙Loss of H₂O (Dehydration)
83[C₆H₁₁]⁺Cyclohexyl cation
55[C₄H₇]⁺ or [C₃H₃O]⁺Fragmentation of cyclohexyl ring or propargylic cleavage

Rotational and Microwave Spectroscopy for Gas-Phase Structure and Dynamics

Rotational and microwave spectroscopy are powerful techniques for determining the precise three-dimensional structure of molecules in the gas phase, free from intermolecular interactions present in condensed phases. However, specific experimental data from these methods for this compound is not present in the current body of scientific literature.

For a molecule like this compound, one would expect the existence of multiple conformers due to the flexibility of the cyclohexyl ring and the rotation around the C-C single bonds. Rotational spectroscopy would be the ideal tool to identify the different conformers present in a gas-phase sample and to determine their relative energies and the barriers to internal rotation.

In studies of the related molecule, propargyl alcohol, rotational spectroscopy has been instrumental. For instance, analysis of the microwave spectrum of propargyl alcohol has provided precise rotational constants, which in turn allow for the accurate determination of its molecular structure. Isotopic substitution studies further refine these structural parameters. While no such data is available for this compound, the principles of the analysis would be the same.

The study of weakly bound dimers and complexes provides valuable information about intermolecular forces. Microwave spectroscopy is particularly adept at characterizing the geometry and binding energies of such species formed in supersonic expansions.

Research on propargyl alcohol has successfully characterized its dimers and complexes with water. For the propargyl alcohol dimer, rotational spectra have revealed a structure bound by three different types of hydrogen bonds: O–H⋯O, O–H⋯π, and C–H⋯π. aip.orgresearchgate.net The rotational constants for the parent dimer were determined to be A = 2321.8335(4) MHz, B = 1150.4774(2) MHz, and C = 1124.8898(2) MHz. aip.orgresearchgate.net

Similarly, the propargyl alcohol-water complex has been investigated, showing a hydrogen-bonded ring structure where the alcohol acts as a hydrogen-bond donor to the water, which in turn donates a hydrogen bond back to the acetylenic π-system of the alcohol. acs.orgnih.govacs.org Splittings in the rotational transitions indicated internal motions of the water molecule within the complex. acs.orgnih.govacs.org

While these findings for propargyl alcohol are illustrative of the power of microwave spectroscopy, it is important to reiterate that corresponding experimental data for this compound, its dimers, or its complexes are not available in the reviewed literature. The presence of the bulky cyclohexyl group would significantly alter the rotational spectra and the nature of any intermolecular interactions compared to the simpler propargyl alcohol.

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